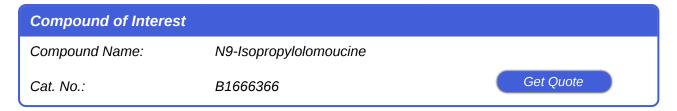


N9-Isopropylolomoucine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N9-Isopropylolomoucine is a synthetic purine derivative belonging to the olomoucine family of compounds, which are recognized as potent inhibitors of cyclin-dependent kinases (CDKs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **N9-Isopropylolomoucine**. Detailed experimental protocols for relevant assays are provided, and the putative signaling pathways affected by this compound are visualized. This document is intended to serve as a valuable resource for researchers in the fields of oncology, neurobiology, and inflammation, as well as for professionals involved in drug discovery and development.

Chemical Structure and Properties

N9-Isopropylolomoucine, also known as 2-(2-Hydroxyethylamino)-6-benzylamino-9-isopropylpurine, is a second-generation CDK inhibitor derived from the parent compound olomoucine. The introduction of an isopropyl group at the N9 position of the purine ring generally enhances the inhibitory activity against specific CDKs compared to olomoucine.

Chemical Structure:



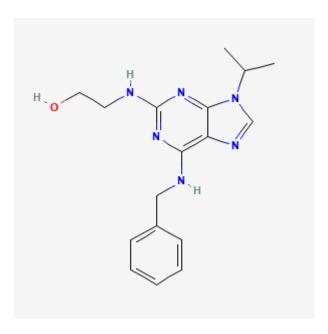


Table 1: Physicochemical Properties of N9-Isopropylolomoucine

Property	Value	Reference
CAS Number	158982-15-1	[1][2]
Molecular Formula	C17H22N6O	[1]
Molecular Weight	326.40 g/mol	[1]
IUPAC Name	2-[[6-(benzylamino)-9-propan- 2-ylpurin-2-yl]amino]ethanol	[1]
Synonyms	2-(2'-Hydroxyethylamino)-6- benzylamino-9-isopropylpurine	[3]
Appearance	Solid	[3]
Purity	≥98% (HPLC)	[2][3]
Storage Temperature	-20°C	[3]
SMILES	CC(C)n1cnc2c(NCc3ccccc3)nc (NCCO)nc12	[3]
InChI Key	WHDJEAZLMYPLGL- UHFFFAOYSA-N	[1]



Biological Activity and Mechanism of Action

N9-Isopropylolomoucine functions as an ATP-competitive inhibitor of cyclin-dependent kinases, a family of serine/threonine kinases crucial for cell cycle regulation, transcription, and neuronal functions. By binding to the ATP-binding pocket of CDKs, **N9-Isopropylolomoucine** prevents the phosphorylation of substrate proteins, thereby arresting the cell cycle and potentially inducing apoptosis in rapidly dividing cells.

Inhibition of Cyclin-Dependent Kinases

The primary targets of **N9-Isopropylolomoucine** are mitotic CDKs, particularly CDK1/cyclin B and the neuron-specific CDK5/p35 complex.[2][4] The inhibitory potency of **N9-Isopropylolomoucine** against a panel of kinases, as determined in the foundational study by Veselý et al. (1994), is summarized below.

Table 2: Inhibitory Activity of N9-Isopropylolomoucine against Various Kinases

Kinase	IC ₅₀ (μΜ)
CDK1/cyclin B	3.5
CDK2/cyclin A	7
CDK2/cyclin E	7
CDK5/p35	3
ERK1/MAPK	25
CDK4/cyclin D1	>100
CDK6/cyclin D3	>100

Data extracted from Veselý J, et al. Eur J Biochem. 1994.

The data indicates that **N9-Isopropylolomoucine** is a selective inhibitor of CDK1, CDK2, and CDK5, with significantly lower potency against CDK4 and CDK6. This selectivity profile suggests its potential as an anti-cancer agent, particularly for tumors with dysregulated CDK1 and CDK2 activity, and as a tool for studying the neurological functions of CDK5.

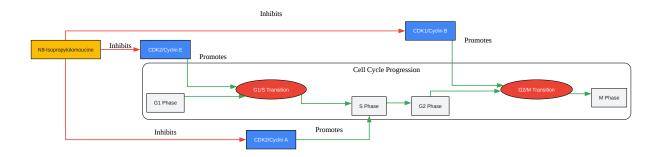


Signaling Pathways

The inhibition of CDKs by **N9-Isopropylolomoucine** has downstream effects on various cellular signaling pathways, primarily those controlling cell proliferation and survival.

Cell Cycle Regulation

By inhibiting CDK1/cyclin B and CDK2/cyclin A/E, **N9-Isopropylolomoucine** can induce cell cycle arrest at the G1/S and G2/M transitions.



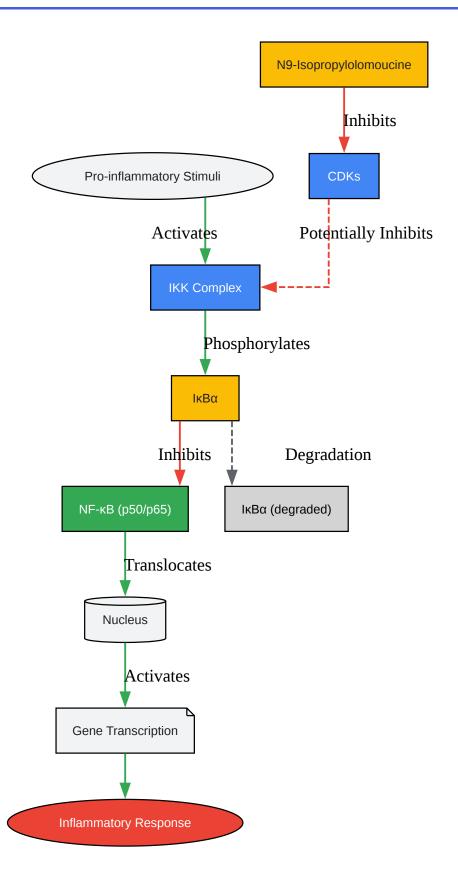
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Caption: Inhibition of CDK1 and CDK2 by **N9-Isopropylolomoucine** blocks cell cycle progression.

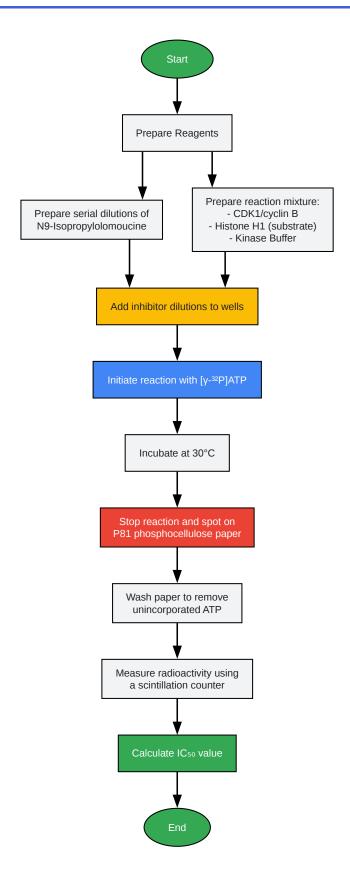
Putative Inhibition of the NF-kB Signaling Pathway

While direct evidence for **N9-Isopropylolomoucine** is pending, other CDK inhibitors have been shown to suppress the NF-kB signaling pathway, a key regulator of inflammation and cell survival. It is plausible that **N9-Isopropylolomoucine** shares this activity.









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